molecular formula C19H22N2 B582285 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane CAS No. 1250443-61-8

2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B582285
CAS No.: 1250443-61-8
M. Wt: 278.399
InChI Key: SYMQBAASXLKRNK-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-2,6-diazaspiro[34]octane is a spirocyclic compound that features a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring. These synthetic routes typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of spirocyclic compound synthesis, such as the use of spirocyclic building blocks and functionalization of drug-like compounds, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites on proteins and other biomolecules in unique ways, potentially leading to novel biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane include other spirocyclic compounds, such as:

  • Spiro[5.5]undecane
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Spiropyran

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the diphenylmethyl group. This unique combination of structural features allows it to explore different regions of chemical space and interact with biological targets in ways that other spirocyclic compounds may not .

Properties

IUPAC Name

2-benzhydryl-2,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)11-12-20-13-19/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMQBAASXLKRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258472
Record name 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-61-8
Record name 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250443-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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